molecular formula C17H22BrN5O2S B6564050 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946315-29-3

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6564050
CAS No.: 946315-29-3
M. Wt: 440.4 g/mol
InChI Key: GEQBBSPUQRPURX-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative with a piperazine ring and a bromobenzenesulfonyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a common structural motif in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The bromobenzenesulfonyl group is likely to be a significant electron-withdrawing group, which could influence the chemical behavior of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromobenzenesulfonyl group, which could potentially undergo nucleophilic substitution reactions. The piperazine ring could also undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The presence of the bromobenzenesulfonyl group and the piperazine ring could influence these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives are used in medicinal chemistry due to their ability to modulate the pharmacokinetic properties of a drug substance .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, based on its structural features . Further studies could also aim to optimize its synthesis and investigate its detailed chemical behavior.

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQBBSPUQRPURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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